molecular formula C17H14N4O4S2 B5092336 N-{5-[(2-methoxy-5-nitrobenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide

N-{5-[(2-methoxy-5-nitrobenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide

Cat. No. B5092336
M. Wt: 402.5 g/mol
InChI Key: UYWIKLIFTJXYRR-UHFFFAOYSA-N
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Description

N-{5-[(2-methoxy-5-nitrobenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide, commonly known as MNBD, is a chemical compound that has been of significant interest in recent years due to its potential applications in scientific research. MNBD is a thiadiazole compound that has been synthesized and studied for its biological and physiological effects.

Mechanism of Action

The mechanism of action of MNBD is not fully understood, but it is believed to involve the inhibition of the NF-κB pathway, which is involved in the regulation of inflammation and cancer. MNBD has also been found to induce apoptosis in cancer cells, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
MNBD has been found to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and inhibiting the activation of NF-κB. It has also been found to induce apoptosis in cancer cells, leading to a reduction in tumor growth. MNBD has been shown to have low toxicity in vitro, making it a promising candidate for further development as a drug.

Advantages and Limitations for Lab Experiments

One advantage of using MNBD in lab experiments is its low toxicity, which allows for higher concentrations to be used without causing harm to cells or organisms. However, MNBD is relatively new and has not been extensively studied, so its limitations and potential side effects are not yet fully understood.

Future Directions

There are several potential future directions for research on MNBD. One area of interest is the development of MNBD-based drugs for the treatment of inflammatory diseases and cancer. MNBD may also have potential applications in the development of fluorescent probes for the detection of thiols in biological systems. Further studies are needed to fully understand the mechanism of action of MNBD and its potential applications in scientific research.

Synthesis Methods

The synthesis of MNBD involves the reaction of 2-methoxy-5-nitrobenzyl chloride with thiourea followed by reaction with 2-aminobenzamide. The final product is obtained after purification through recrystallization. The synthesis method is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

MNBD has been studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs. MNBD has also been studied for its potential use as a fluorescent probe for the detection of thiols in biological systems.

properties

IUPAC Name

N-[5-[(2-methoxy-5-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O4S2/c1-25-14-8-7-13(21(23)24)9-12(14)10-26-17-20-19-16(27-17)18-15(22)11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYWIKLIFTJXYRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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